molecular formula C17H33NO B12788951 1-Undecanoylhexamethylenimine CAS No. 46996-55-8

1-Undecanoylhexamethylenimine

Cat. No.: B12788951
CAS No.: 46996-55-8
M. Wt: 267.4 g/mol
InChI Key: RIONGNNVXWRVPP-UHFFFAOYSA-N
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Description

1-Undecanoylhexamethylenimine is an organic compound that belongs to the class of imines It is characterized by the presence of an undecanoyl group attached to a hexamethylenimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Undecanoylhexamethylenimine can be synthesized through a series of chemical reactions. One common method involves the reaction of undecanoyl chloride with hexamethylenimine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as distillation and crystallization are employed for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Undecanoylhexamethylenimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-Undecanoylhexamethylenimine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-undecanoylhexamethylenimine involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Undecanoylhexamethylenediamine: Similar structure but with an additional amine group.

    1-Undecanoylhexamethyleneimine oxide: An oxidized derivative of 1-undecanoylhexamethylenimine.

    This compound hydrochloride: A salt form of the compound.

Uniqueness

This compound is unique due to its specific imine structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

CAS No.

46996-55-8

Molecular Formula

C17H33NO

Molecular Weight

267.4 g/mol

IUPAC Name

1-(azepan-1-yl)undecan-1-one

InChI

InChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-11-14-17(19)18-15-12-9-10-13-16-18/h2-16H2,1H3

InChI Key

RIONGNNVXWRVPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)N1CCCCCC1

Origin of Product

United States

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